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Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829084

For: Researchers, Scientists, and Drug Development Professionals

Abstract

MMB-5Br-INACA is an indazole-3-carboxamide derivative classified as a synthetic
cannabinoid.[1][2] It is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to
a methyl L-tert-leucinate head group.[3] Notably, it lacks the N-alkyl "tail* common in many
potent synthetic cannabinoid receptor agonists (SCRAS), making it a "tail-less" analog.[3][4]
While it has been reported to have psychoactive effects, it is considered to have relatively low
potency as a CB1 agonist.[5] A significant aspect of MMB-5Br-INACA is its use as a precursor
in the synthesis of other synthetic cannabinoids.[5][6] This guide provides a comprehensive
overview of its chemical properties, pharmacology, metabolism, and the analytical methods for
its characterization.

Chemical and Physical Properties

MMB-5Br-INACA, with the IUPAC name methyl (2S)-2-[(5-bromo-1H-indazole-3-
carbonyl)amino]-3,3-dimethylbutanoate, is a synthetic compound that has emerged in the new
psychoactive substances (NPS) market.[1][7] Its key chemical and physical data are
summarized in the table below.
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Property Value Reference

methyl (2S)-2-[(5-bromo-1H-
indazole-3-

IUPAC Name _ [51[7]
carbonyl)amino]-3,3-

dimethylbutanoate

5Br-MDMB-INACA, MDMB-5-

Synonyms bromo-INACA, MMB-5-bromo-  [1][8]
INACA

Molecular Formula C15H18BrN303 [5119]

Molecular Weight 368.23 g/mol [51[7]

Appearance Solid [8]

Purity >98% [8]

DMF: 14 mg/ml, DMSO: 14
Solubility mg/ml, Ethanol: 14 mg/ml, [10]
PBS (pH 7.2): 0.20 mg/ml

Storage Temperature -20°C [10]

Stability =5 years [10]

Pharmacology and Signaling Pathway

MMB-5Br-INACA is a synthetic cannabinoid receptor agonist (SCRA) that interacts with the
cannabinoid receptors CB1 and CB2.[3] However, due to the absence of an N-alkyl chain, its
potency at the CB1 receptor is significantly reduced compared to many "tailed" synthetic
cannabinoids.[3][4] Despite its lower potency, it has been reported to produce psychoactive
effects, which may suggest activity beyond the cannabinoid receptors.[3][5]

Cannabinoid Receptor Signaling

The interaction of MMB-5Br-INACA with cannabinoid receptors initiates a cascade of
intracellular events. The binding of an agonist to the CB1 or CB2 receptor, which are G-protein
coupled receptors (GPCRSs), leads to the activation of the associated Gi/o protein. This
activation, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic
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adenosine monophosphate (cCAMP) levels. Furthermore, it can modulate ion channels and
activate other signaling pathways like the MAPK/ERK pathway.

Simplified Cannabinoid Receptor Signaling Pathway

MMB-5Br-INACA (Agonist)

Cytosol
G-protein (Gi/o)
ihibits Activates
Adenylyl Cyclase MAPK/ERK Pathway

Click to download full resolution via product page
Simplified Cannabinoid Receptor Signaling Pathway

Role as a Precursor

MMB-5Br-INACA is frequently sold online in "chemistry kits" as a precursor for the synthesis of
more potent synthetic cannabinoids.[5] The lack of an N-alkyl "tail" makes it unscheduled in
some jurisdictions, allowing for its sale.[2][5] A simple, single-step alkylation reaction can add
the "tail" group, converting it into a potent and often controlled SCRA like MDMB-5'Br-
BUTINACA.[6]

Metabolism
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The metabolic fate of MMB-5Br-INACA is crucial for its identification in biological samples. In
vitro studies with human hepatocytes have shown that its metabolism is similar to other
indazole-3-carboxamide synthetic cannabinoids. The primary metabolic transformations are
Phase | reactions, which include:[3]

Ester Hydrolysis: Cleavage of the methyl ester group.

Hydroxylation: Addition of a hydroxyl group to the molecule.

Amide Hydrolysis[3]

Dihydrodiol formation[3]

Experimental Protocols
Analytical Characterization

The identification and quantification of MMB-5Br-INACA in seized materials are typically
performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-
quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[1]

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)[1]
o Sample Preparation: Dilution in methanol.
e Instrument: Agilent 5975 Series GC/MSD System.
e Column: Agilent J&W DB-1 (12 m x 200 pm x 0.33 pm).
e Carrier Gas: Helium (Flow: 1.46 mL/min).
e Temperatures:
o Injection Port: 265 °C.
o Transfer Line: 300 °C.

o MS Source: 230 °C.
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o MS Quad: 150 °C.

Oven Program: 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min.

Injection: 1 uL, Splitless.

MS Scan Range: 40-550 m/z.

Retention Time: Approximately 7.82 min.

5.1.2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
[1]

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 um).

Mobile Phase:

o A: Ammonium formate (10 mM, pH 3.0).

o B:0.1% Formic acid in Acetonitrile.

Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.

Temperatures:

o Autosampler: 15 °C.

o Column: 30 °C.

Injection Volume: 10 pL.

QTOF Parameters:

o TOF MS Scan Range: 100-510 Da.

o Reference Mass Lock: m/z 121.0509 and m/z 922.0098.

Retention Time: Approximately 9.01 min.
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Pharmacological Assays

To determine the functional activity and binding affinity of MMB-5Br-INACA and its analogs,
various in vitro pharmacological assays are employed.[4]

5.2.1. Radioligand Displacement Binding Assay[4] This assay measures the binding affinity (Ki)
of a compound to a receptor.

 Membrane Preparation: Prepare membranes from cells (e.g., HEK293 or CHO) stably
expressing human CB1 or CB2 receptors.

e |ncubation: Incubate the membranes with a known concentration of a radiolabeled
cannabinoid agonist (e.g., [BH]CP55,940) and varying concentrations of the test compound.

o Separation: Separate the bound and free radioligand by rapid filtration.
» Detection: Quantify the radioactivity of the filters using liquid scintillation counting.
o Data Analysis: Plot the displacement curves and calculate the Ki value.

5.2.2. B-Arrestin 2 Recruitment Assay[4] This assay measures G-protein coupled receptor
activation.

o Cell Culture: Use cells co-expressing the cannabinoid receptor and a B-arrestin 2 fusion
protein.

o Compound Addition: Add the test compound to the cells.

o Detection: Add a chemiluminescent or fluorescent substrate and measure the signal, which
is proportional to B-arrestin 2 recruitment.

o Data Analysis: Plot the concentration-response curves to determine the ECso and Emax.

5.2.3. Intracellular Calcium Release Assay[4] This functional assay measures the ability of a
compound to activate G-protein coupled receptors that signal through the release of
intracellular calcium.
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Cell Loading: Load cells expressing the target cannabinoid receptor with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM).

Baseline Measurement: Measure the baseline fluorescence of the cells.

Compound Addition: Add the test compound to the cells.

Fluorescence Measurement: Monitor changes in intracellular calcium concentration in real-
time by measuring the change in fluorescence intensity.

Data Analysis: Use the increase in fluorescence to determine the ECso and Emax of the
compound.

Experimental Workflow for SAR Analysis of Synthetic Cannabinoids

Synthesis of MMB-5Br-INACA
and Analogs

Purification (e.g., HPLC)

Structural Confirmation
(NMR, MS)

Functional Assays
(B-Arrestin, Calcium Release)
(EC50, Emax)

Radioligand Displacement
Binding Assay (Ki)

Structure-Activity
Relationship (SAR) Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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